BenchChemオンラインストアへようこそ!

N-hydroxy-1-hydrazinecarboxamide

Nuclear Fuel Reprocessing PUREX Process Actinide Separation

N-Hydroxy-1-hydrazinecarboxamide (IUPAC: 1-amino-3-hydroxyurea; synonym: hydroxysemicarbazide, HSC) is a small-molecule hydrazinecarboxamide derivative (MW 91.07 g/mol, formula CH₅N₃O₂). It possesses a molecular architecture that integrates a hydrazine (-NH-NH₂) backbone, a carboxamide (-C(=O)-NH-) functionality, and an N-hydroxy (-NH-OH) moiety, yielding a high hydrogen-bond donor count and a topological polar surface area of 87.4 Ų.

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
CAS No. 21520-79-6
Cat. No. B1595866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-hydroxy-1-hydrazinecarboxamide
CAS21520-79-6
Molecular FormulaC13H13NO2
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC2=CC=CC=C2C(=C1)C
InChIInChI=1S/C13H13NO2/c1-3-16-13(15)12-8-9(2)10-6-4-5-7-11(10)14-12/h4-8H,3H2,1-2H3
InChIKeyOWRUVBQJRQRQPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy-1-hydrazinecarboxamide (CAS 21520-79-6): A Critical Procurement-Quality Overview of a Dual-Use Hydrazinecarboxamide Scaffold


N-Hydroxy-1-hydrazinecarboxamide (IUPAC: 1-amino-3-hydroxyurea; synonym: hydroxysemicarbazide, HSC) is a small-molecule hydrazinecarboxamide derivative (MW 91.07 g/mol, formula CH₅N₃O₂) [1]. It possesses a molecular architecture that integrates a hydrazine (-NH-NH₂) backbone, a carboxamide (-C(=O)-NH-) functionality, and an N-hydroxy (-NH-OH) moiety, yielding a high hydrogen-bond donor count (4) and a topological polar surface area of 87.4 Ų . This unique combination of functional groups underpins its dual applications as a salt-free organic reductant in nuclear fuel reprocessing (PUREX process) and as a versatile synthetic intermediate in medicinal chemistry [2].

Why N-Hydroxy-1-hydrazinecarboxamide Cannot Be Replaced by Simple Hydrazinecarboxamides, Hydroxyurea, or Hydroxyguanidine for Targeted Applications


The N-hydroxy-1-hydrazinecarboxamide scaffold is structurally distinct from its closest pharmacophoric analogs. Unlike hydroxyurea (MW 76.05; lacks the hydrazine -NH₂), hydroxyguanidine (MW 75.07; lacks the carboxamide carbonyl), or parent hydrazinecarboxamide/semicarbazide (MW 75.07; lacks the N-hydroxy group), this compound uniquely combines all three reactive motifs in a single, compact structure [1]. This integrated architecture is functionally critical: the N-hydroxy group enables radical-quenching and metal-chelation chemistry relevant to ribonucleotide reductase (RNR) inhibition, while the terminal hydrazine serves as a reactive handle for Schiff-base formation, heterocycle construction, and selective reductive activity toward actinides [2]. Consequently, generic replacement by any single-feature analog results in the loss of one or more essential reactive capabilities, making unverified substitution a direct risk to experimental reproducibility and process performance .

Quantitative Comparator Performance Data for N-Hydroxy-1-hydrazinecarboxamide in Nuclear Reprocessing and Medicinal Chemistry


Pu(IV) Reductive Stripping Performance of HSC vs. Conventional Reductants (HAN-HN and DMHAN-MMH)

In head-to-head comparative studies of high-concentration Pu(IV) reductive stripping from 30% TBP/kerosene, hydroxysemicarbazide (HSC, N-hydroxy-1-hydrazinecarboxamide) demonstrated superior overall stripping performance relative to the conventional reductant pair hydroxylamine-hydrazine (HAN-HN) and N,N-dimethylhydroxylamine-monomethylhydrazine (DMHAN-MMH) [1]. Under optimized conditions, HSC achieved Pu recovery exceeding 99.99%, with a uranium decontamination factor (SF(U/Pu)) of 3.7 × 10⁵ in bench-scale multistage countercurrent experiments validating the PUREX plutonium purification cycle [2]. This performance eliminates the need for a separate technetium scrubbing step—a distinct process advantage over legacy reductant systems [3].

Nuclear Fuel Reprocessing PUREX Process Actinide Separation

U/Pu Separation Efficiency of HSC Relative to DMHAN-MMH in APOR Process

Parallel investigations comparing HSC with DMHAN-MMH for U/Pu partitioning in the Advanced PUREX Based on Organic Reagent (APOR) process demonstrated that HSC achieves separation performance 'nearly the same' as the established DMHAN-MMH system, with the critical added benefit that HSC functions as a single-component reductant that can fully replace the dual-component DMHAN-MMH formulation [1][2]. In a 16-stage countercurrent experiment (6 supplemental extraction stages + 10 stripping stages) with a phase ratio of 1BF:1BX:1BS = 4:1:1, HSC delivered U recovery > 99.99%, Pu recovery > 99.99%, SF(Pu/U) = 2.8 × 10⁴, and SF(U/Pu) = 5.9 × 10⁴ [2]. These data establish HSC as a drop-in replacement candidate that simplifies reagent inventory while preserving separation metrics.

Uranium/Plutonium Partitioning Advanced PUREX Salt-Free Reductant

Class-Level RNR Inhibitory Potency of N-Hydroxy-N'-Aminoguanidine (HAG) Derivatives Relative to Hydroxyurea and Hydroxyguanidine

The class of N-hydroxy-N'-aminoguanidine (HAG) derivatives—of which N-hydroxy-1-hydrazinecarboxamide is the core unsubstituted scaffold—has been shown to inhibit mammalian ribonucleotide reductase (RNR) from rat Novikoff tumors with potencies 20–30 times greater than hydroxyguanidine itself [1]. In cultured L1210 leukemia cells, optimized HAG Schiff-base derivatives achieved ID₅₀ values in the range of 7.80–126 μM, approximately 10-fold more potent than both hydroxyurea and hydroxyguanidine as reference standards [2]. While the unsubstituted HSC scaffold serves primarily as the synthetic entry point for generating these potent derivatives, the class-level SAR demonstrates that the integrated N-hydroxy + hydrazinecarboxamide architecture is essential for achieving the enhanced RNR inhibitory activity that simple hydroxyurea (IC₅₀ ~100 μM in HeLa cells) cannot match .

Ribonucleotide Reductase Inhibition Anticancer Agents Structure-Activity Relationship

Synthetic Accessibility: Scalable One-Step Preparation Method vs. Legacy Two-Step Phenoxycarbonyl Chloride Route

A patented one-step preparation method for N-hydroxy-1-hydrazinecarboxamide (HSC) via transesterification-type reaction between a carbamate precursor (Formula A) and hydroxylamine (or its hydrochloride/sulfate salts) has been developed, offering significant advantages over the prior two-step method that required costly and highly toxic phenoxycarbonyl chloride [1]. The new method operates at 0–80 °C (preferably 0–50 °C) with inexpensive bases (e.g., Na₂CO₃, K₂CO₃) in common solvents (methanol, ethanol, water), achieving higher yields and eliminating hazardous reagents [1]. This process innovation directly addresses the scalability barrier that previously limited industrial adoption of HSC for PUREX applications .

Process Chemistry Scale-Up Synthesis Cost-Efficient Manufacturing

Physicochemical Distinction from Hydroxyurea: Melting Point and Thermal Stability for Formulation and Storage Considerations

N-Hydroxy-1-hydrazinecarboxamide (HSC) exhibits a melting point of 130–132 °C , significantly higher than that of hydroxyurea, which melts with decomposition at 70–72 °C (or alternatively reported as decomposing at ~141 °C depending on heating rate) . This thermal stability differential (ΔTₘ ≥ 58 °C vs. the primary decomposition event of hydroxyurea) indicates that HSC is substantially more robust under thermal stress, a critical consideration for storage, handling, and formulation processes in both laboratory and industrial settings . The compound's boiling point (358.6 °C at 760 mmHg) and density (1.148 g/cm³) are also well-characterized, facilitating precise engineering calculations for process design .

Physicochemical Characterization Thermal Stability Procurement Specifications

Best-Fit Application Scenarios for N-Hydroxy-1-hydrazinecarboxamide Based on Quantitative Performance Evidence


Salt-Free Reductant for Advanced PUREX Plutonium Purification Cycles

Based on demonstrated Pu recovery exceeding 99.99% and uranium decontamination factors of 3.7 × 10⁵ in bench-scale validation of the PUREX 2B unit [1], HSC is the preferred reductant selection for nuclear fuel reprocessing facilities implementing advanced PUREX or APOR flowsheets. Its single-component, salt-free chemistry simplifies the reagent supply chain relative to dual-component DMHAN-MMH while achieving equivalent or superior separation performance [2]. Additionally, HSC's ability to rapidly reduce Np(VI) without technetium interference eliminates the dedicated Tc scrubbing step required by conventional reductant systems, reducing process complexity and reagent consumption [3].

Core Scaffold for Medicinal Chemistry RNR Inhibitor Development Programs

For drug discovery groups targeting ribonucleotide reductase (RNR) for oncology or antiviral indications, HSC provides the foundational scaffold from which potent HAG derivatives (20–30× more active than hydroxyguanidine; ID₅₀ = 7.80–126 μM against L1210 cells) can be synthesized via Schiff-base condensation with aromatic or heterocyclic aldehydes [4]. Unlike hydroxyurea-based SAR campaigns, the HSC scaffold offers three functionalization handles (hydrazine terminus, N-hydroxy group, and carboxamide NH) enabling systematic exploration of lipophilic/hydrophilic balance, electronic properties, and steric parameters critical for optimizing both potency and selectivity [5].

Synthetic Intermediate for Antiviral Nucleoside Analog Construction

HSC serves as a key intermediate in the synthesis of nucleoside analogs for antiviral research, where the terminal hydrazine group undergoes selective glycosylation reactions to yield bioactive N-glycosidic derivatives . The established synthesis route from HSC to downstream heterocyclic compounds, documented in the Grobner and Muller (1974) Eur J Med Chem publication , provides validated reaction protocols that reduce synthetic development time for medicinal chemistry teams. Procurement of high-purity HSC (≥98%, as certified by Aladdin Scientific and Bidepharm ) ensures reproducible glycosylation yields critical for SAR consistency.

Industrial-Scale Procurement Enabled by Scalable One-Step Manufacturing Process

The patented one-step transesterification synthesis method (CN202210130324) overcomes the historic scalability barrier posed by the legacy phenoxycarbonyl chloride route [3]. For industrial users requiring kilogram to multi-kilogram quantities—particularly nuclear fuel cycle facilities implementing PUREX at production scale—this process innovation translates to commercially viable procurement with reliable supply continuity. The method's compatibility with inexpensive reagents (Na₂CO₃, hydroxylamine hydrochloride) and common solvents (methanol, ethanol, water) establishes a cost structure that supports bulk purchasing negotiations [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-hydroxy-1-hydrazinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.